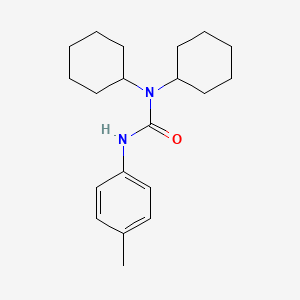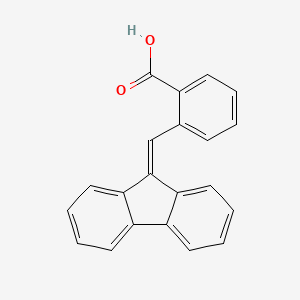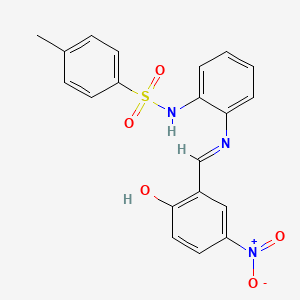
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is an organic compound that features a furan ring, a triazole ring, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol typically involves the condensation of 2-furyl-5-mercapto-1,2,4-triazole with a phenolic aldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The phenolic hydrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Aplicaciones Científicas De Investigación
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol involves its interaction with specific molecular targets. The compound can bind to metal ions through its triazole and phenol groups, forming stable complexes. These complexes can then participate in various biochemical pathways, potentially leading to antimicrobial or therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Furyl-5-mercapto-1,2,4-triazole: Shares the triazole and furan rings but lacks the phenolic group.
Phenyl-1,2,4-triazole: Contains the triazole ring but with a phenyl group instead of a furan ring.
4-Hydroxybenzaldehyde: Contains the phenolic group but lacks the triazole and furan rings.
Uniqueness
4-(((3-(2-Furyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol is unique due to the combination of its furan, triazole, and phenol groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H10N4O2S |
|---|---|
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H10N4O2S/c18-10-5-3-9(4-6-10)8-14-17-12(15-16-13(17)20)11-2-1-7-19-11/h1-8,18H,(H,16,20)/b14-8+ |
Clave InChI |
GTIFTJLMNRGJIQ-RIYZIHGNSA-N |
SMILES isomérico |
C1=COC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
SMILES canónico |
C1=COC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isopropyl (2Z)-7-methyl-5-(4-methylphenyl)-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11960375.png)

![Benzenamine, 4-butyl-N-[(4-ethylphenyl)methylene]-](/img/structure/B11960383.png)


![1-[(4-Nitrophenyl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B11960403.png)
![1-Amino-4-({[(isopentylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B11960411.png)
![Ethyl 4-[(4-phenylmethoxyphenyl)methylideneamino]benzoate](/img/structure/B11960416.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11960448.png)




